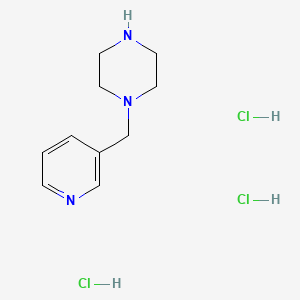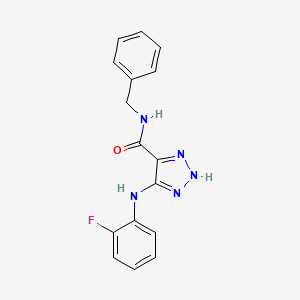![molecular formula C24H27N5O4 B2366554 N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902972-31-0](/img/structure/B2366554.png)
N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
One study focuses on novel synthesis techniques for dihydro-oxazolo and oxazinoquinazolinones, compounds related to the target chemical structure, highlighting the versatility of anthranilamide reactions with isocyanates. These reactions facilitate the creation of complex quinazolinone derivatives under various conditions (Chern et al., 1988). Another research explores the aza-Wittig reaction for synthesizing oxazoloquinazolines, a method potentially relevant for creating similar compounds to the target chemical (Huang et al., 2009).
Anticancer Activity
A significant area of application for similar compounds is in antitumor activity research. For instance, novel 3-benzyl-4(3H)quinazolinone analogues have been synthesized and evaluated for their broad-spectrum antitumor activity. Some of these compounds demonstrated potent activity against various cancer cell lines, suggesting the potential utility of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Further research includes the synthesis of pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. These studies suggest that the structural motifs found in quinazolinone and triazoloquinazoline derivatives can be effective against a range of microbial pathogens (Hassan, 2013).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15(2)14-28-23(31)17-7-5-6-8-18(17)29-21(26-27-24(28)29)11-12-22(30)25-16-9-10-19(32-3)20(13-16)33-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYNHCVFMYHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

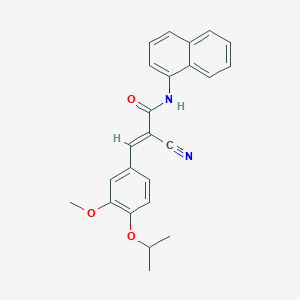
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
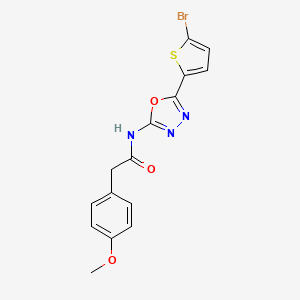
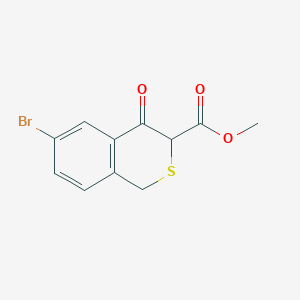
![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
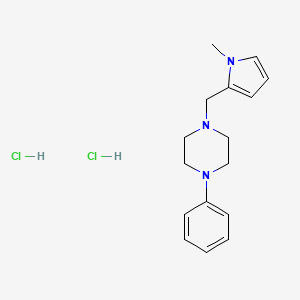
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)
